1,4-Diethyl-1,4-diazepane-6-carboxylic acid
Description
Properties
Molecular Formula |
C10H20N2O2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
1,4-diethyl-1,4-diazepane-6-carboxylic acid |
InChI |
InChI=1S/C10H20N2O2/c1-3-11-5-6-12(4-2)8-9(7-11)10(13)14/h9H,3-8H2,1-2H3,(H,13,14) |
InChI Key |
VYESHACPMCSADY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC(C1)C(=O)O)CC |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Core Scaffold Preparation
The synthesis generally begins with the formation or procurement of a 1,4-diazepane scaffold, which is a seven-membered ring containing two nitrogen atoms at positions 1 and 4. This scaffold can be prepared or modified through several routes:
Boc-Protected Diazepane Scaffolds: A common intermediate is the tert-butyl (Boc) protected 1,4-diazepane-1-carboxylate, which allows selective functionalization of the nitrogen atoms while protecting others. This intermediate is often synthesized by selective mono-debenzylation of dibenzyl-protected diazepane derivatives followed by Boc protection.
Reductive Amination for Substitution: Reductive amination is widely used to introduce ethyl or other alkyl groups at the nitrogen atoms of the diazepane ring. For example, the Boc-protected scaffold undergoes reductive amination with aldehydes such as 4-bromo-2-ethylbenzaldehyde in the presence of sodium triacetoxyborohydride to install alkyl substituents.
Amide Coupling: The carboxylic acid functionality at position 6 can be introduced or modified by amide coupling reactions. Using coupling reagents like HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and bases such as DIPEA (N,N-diisopropylethylamine), the carboxyl group can be coupled with amines or converted from esters by saponification with lithium hydroxide.
Representative Synthetic Route
A representative synthetic sequence for preparing 1,4-diethyl-1,4-diazepane-6-carboxylic acid or closely related analogs includes the following steps:
Alternative Synthetic Approaches
Chiral Aziridine Ring Opening: Another method involves the use of chiral aziridine-2-carboxylates derived from serine methyl esters to build chiral diazepane rings. The aziridine ring is opened by ethylenediamine derivatives, followed by reduction with diisobutylaluminum hydride (DIBAL-H) and sodium borohydride to yield optically active diazepane derivatives. This approach allows stereochemical control and has been demonstrated for related hexahydro-1,4-diazepine compounds.
N-Alkylation of Homopiperazine: Homopiperazine (1,4-diazepane) can be alkylated with alkyl halides or aldehydes under reductive amination conditions to introduce ethyl groups at nitrogen atoms. For example, reaction of homopiperazine with 2-(chloromethyl)pyridine hydrochloride in the presence of triethylamine in ethanol, followed by reflux and purification, yields N-substituted diazepane derivatives.
Analytical and Purification Techniques
NMR Spectroscopy: ^1H NMR and ^13C NMR are routinely used to confirm the structure and purity of intermediates and final products. Chemical shifts consistent with diazepane ring protons and substituents confirm successful synthesis.
Mass Spectrometry: LC-MS and high-resolution ESI-MS confirm molecular weights and purity, with characteristic [M+H]^+ peaks.
Chromatographic Purification: Preparative high-performance liquid chromatography (HPLC), often under basic conditions, is employed to isolate pure compounds after reactions.
Summary Table of Key Preparation Steps
Chemical Reactions Analysis
Types of Reactions
1,4-Diethyl-1,4-diazepane-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The diazepane ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
1,4-Diethyl-1,4-diazepane-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 1,4-Diethyl-1,4-diazepane-6-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The diazepane ring structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
1,4-Dimethyl-1,4-diazepane-6-carboxylic Acid ()
- Structure : Methyl groups replace ethyl at positions 1 and 3.
- Properties : The dihydrochloride salt (C₈H₁₈Cl₂N₂O₂; MW 245.15) has enhanced water solubility due to ionic interactions .
- Applications : Used in life science research as an intermediate; its methyl groups reduce lipophilicity compared to ethyl derivatives, as inferred from logP trends in related compounds .
AAZTA-Et ()
- Structure : 1,4-Bis(carboxymethyl)-6-ethyl-1,4-diazepane-6-carboxylic acid.
- Properties: Exhibits strong chelating ability for metal ions (e.g., Gd³⁺) due to multiple carboxylate groups.
1-Acetyl-4-(pyridin-3-ylmethyl)-1,4-diazepane-6-carboxylic Acid ()
- Properties :
- Applications : The acetyl and pyridinyl groups may enhance binding to biological targets, such as enzymes or receptors.
Heterocyclic Carboxylic Acids with Similar Backbones
3,4-Dihydro-2H-1,5-benzodioxepine-6-carboxylic Acid ()
- Structure : Seven-membered dioxepine ring with a carboxylic acid.
Substituent Effects on Physicochemical Properties
*Estimated based on structural analogs.
Biological Activity
1,4-Diethyl-1,4-diazepane-6-carboxylic acid is a compound belonging to the class of diazepanes, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has a unique structure that contributes to its biological activity. The compound features a diazepane ring with ethyl groups at the 1 and 4 positions and a carboxylic acid functional group at the 6 position. This structural configuration is significant for its interaction with biological targets.
The biological activity of this compound primarily involves its interaction with neurotransmitter receptors and potential modulation of various signaling pathways. Research indicates that compounds in the diazepane class can act as agonists or antagonists at cannabinoid receptors, particularly CB2, which are implicated in various physiological processes including pain modulation and immune response .
Pharmacological Effects
Studies have shown that this compound exhibits several pharmacological effects:
Case Study 1: Cannabinoid Receptor Agonism
In a high-throughput screening campaign targeting cannabinoid receptors, several diazepane derivatives were identified as potent CB2 agonists. These compounds demonstrated selectivity against CB1 receptors, suggesting a potential therapeutic profile for managing pain and inflammation without the psychoactive effects associated with CB1 activation .
Case Study 2: Anticancer Potential
Research has indicated that certain diazepane derivatives possess anticancer properties. A study focusing on structural analogs of 1,4-diazepanes reported their ability to induce apoptosis in cancer cells through modulation of apoptotic pathways. Although direct studies on this compound are sparse, its structural relatives show promise in cancer therapy .
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | Selectivity |
|---|---|---|
| This compound | Potential CB2 agonist; anti-inflammatory effects | High for CB2 |
| 2-Methyl-1,4-diazepane | Moderate CNS effects; anxiolytic properties | Moderate for both |
| 5-(3-Hydroxypropyl)-1,4-diazepane | Anticancer activity; induces apoptosis | Selective for cancer |
| 3-Ethyl-2-methyl-1H-imidazo[4,5-b]pyridine | Antinociceptive; potential analgesic | High for pain relief |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
